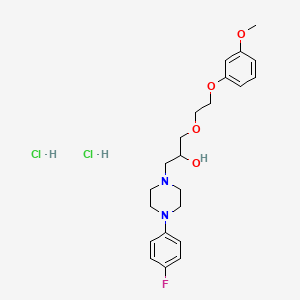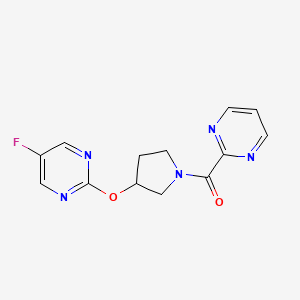
(3-((5-フルオロピリミジン-2-イル)オキシ)ピロリジン-1-イル)(ピリミジン-2-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone" is a synthetic molecule that appears to be related to the class of fluoroquinolone antibacterial agents. This class of compounds is known for its potent antimicrobial activity against a variety of Gram-negative and Gram-positive organisms, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The structure of the compound suggests that it contains a pyrrolidine ring, which is a common feature in many pharmacologically active molecules, and a fluoropyrimidinyl moiety, which is indicative of its potential as an antibacterial agent.
Synthesis Analysis
The synthesis of related fluoroquinolone compounds involves the coupling of pyrrolidine derivatives with quinolinecarboxylic acids. In the case of the compound LB20304, which is a novel fluoroquinolone antibacterial agent, an alkyloxime substituent is introduced at the 4-position and an aminomethyl substituent at the 3-position of the pyrrolidine ring . The synthesis of related compounds, such as the 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, involves multiple steps including coupling reactions, chlorination, and catalytic reduction . These methods could potentially be adapted for the synthesis of "(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone".
Molecular Structure Analysis
The molecular structure of fluoroquinolone derivatives is characterized by the presence of a quinolone nucleus and a substituted pyrrolidine ring. The activity of these compounds is influenced by the substituents on the quinolone nucleus and the pyrrolidine ring. For instance, variations at the C-8 position of the quinolone nucleus, such as fluorine, chlorine, nitrogen, methoxy, and hydrogen atom substitution, can significantly affect the antibacterial activity . The molecular structure of "(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone" likely includes similar features that contribute to its potential biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of fluoroquinolone derivatives typically include coupling reactions, which are essential for combining the pyrrolidine derivatives with the quinolinecarboxylic acids. The introduction of substituents such as the oxime group can improve the pharmacokinetic parameters and enhance the antimicrobial activity of the compounds . The synthesis of related compounds also involves reactions such as chlorination and catalytic reduction, which are crucial for the formation of the final product .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroquinolone derivatives are important for their pharmacological profile. For example, the introduction of the oxime group in LB20304 improved its pharmacokinetic parameters and physical properties, making it a promising candidate for further evaluation . The solubility, stability, and bioavailability of these compounds are critical factors that determine their efficacy as antibacterial agents. The specific physical and chemical properties of "(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone" would need to be determined experimentally to assess its potential as a drug candidate.
科学的研究の応用
特性
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O2/c14-9-6-17-13(18-7-9)21-10-2-5-19(8-10)12(20)11-15-3-1-4-16-11/h1,3-4,6-7,10H,2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJLRDZXTXOVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


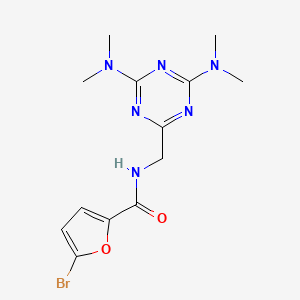
![Ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515548.png)
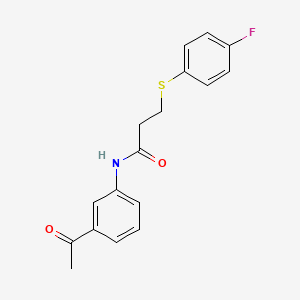
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2515551.png)
![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2515553.png)
![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2515554.png)
![1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2515556.png)
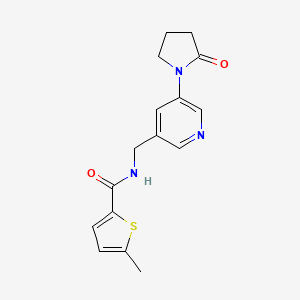
![N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2515558.png)

![{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine](/img/structure/B2515561.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2515562.png)
